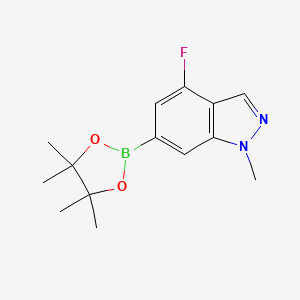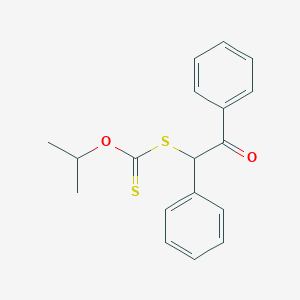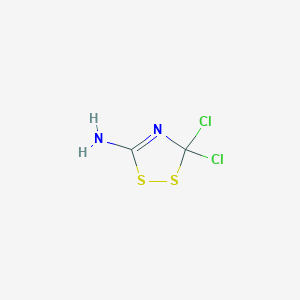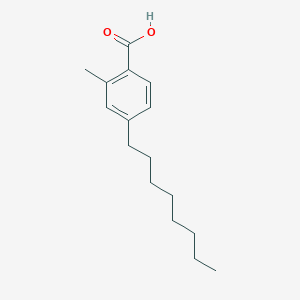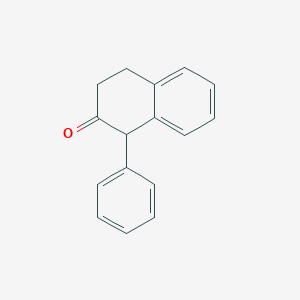
1-Phenyl-3,4-dihydronaphthalen-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone functional group. This particular compound features a phenyl group attached to the naphthalene ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through various methods, including:
Friedel-Crafts Acylation: This method involves the acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of Naphthalenone Derivatives: Starting from a naphthalenone derivative, reduction can be performed using reagents like sodium borohydride or lithium aluminum hydride to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts acylation or catalytic hydrogenation processes, optimized for yield and purity.
化学反应分析
Types of Reactions
1-Phenyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the ketone group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or fully reduced hydrocarbons.
Substitution: Various substituted naphthalenones depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用机制
The mechanism by which 1-Phenyl-3,4-dihydronaphthalen-2(1h)-one exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Influencing metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
1-Phenyl-2-naphthalenone: Similar structure but lacks the dihydro component.
3,4-Dihydronaphthalen-2(1h)-one: Lacks the phenyl group.
1-Phenyl-1,2,3,4-tetrahydronaphthalen-2-one: Fully hydrogenated version.
属性
CAS 编号 |
14578-75-7 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
1-phenyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C16H14O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9,16H,10-11H2 |
InChI 键 |
PTRLOLYOFGOMOM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


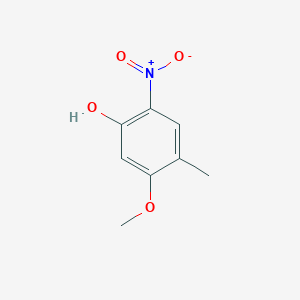
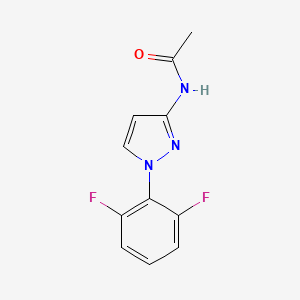

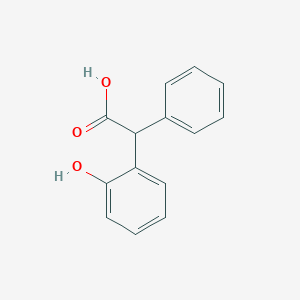
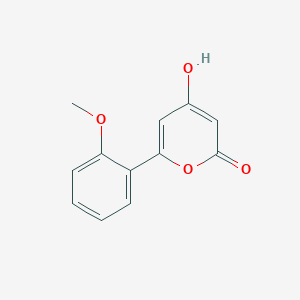
![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
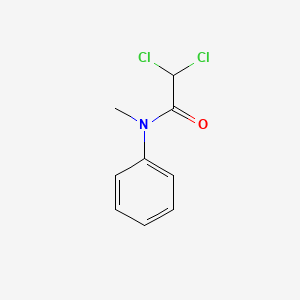
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)

